

Application Note: A Robust Protocol for the N-Tritylation of Amino Alcohols

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Compound of Interest

Compound Name: 2-(Tritylamino)ethanol

Cat. No.: B1351420

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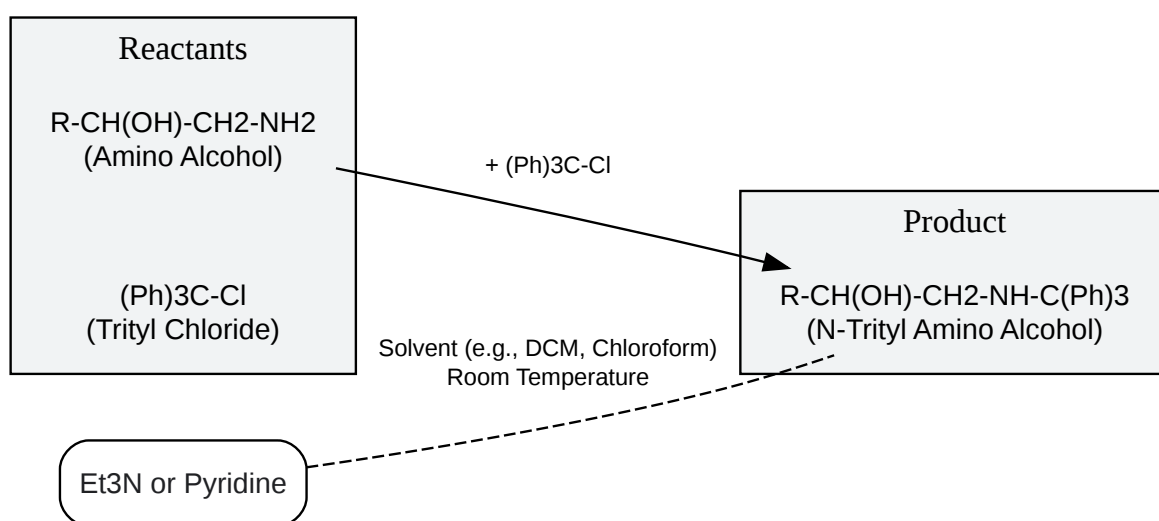
Audience: Researchers, scientists, and drug development professionals.

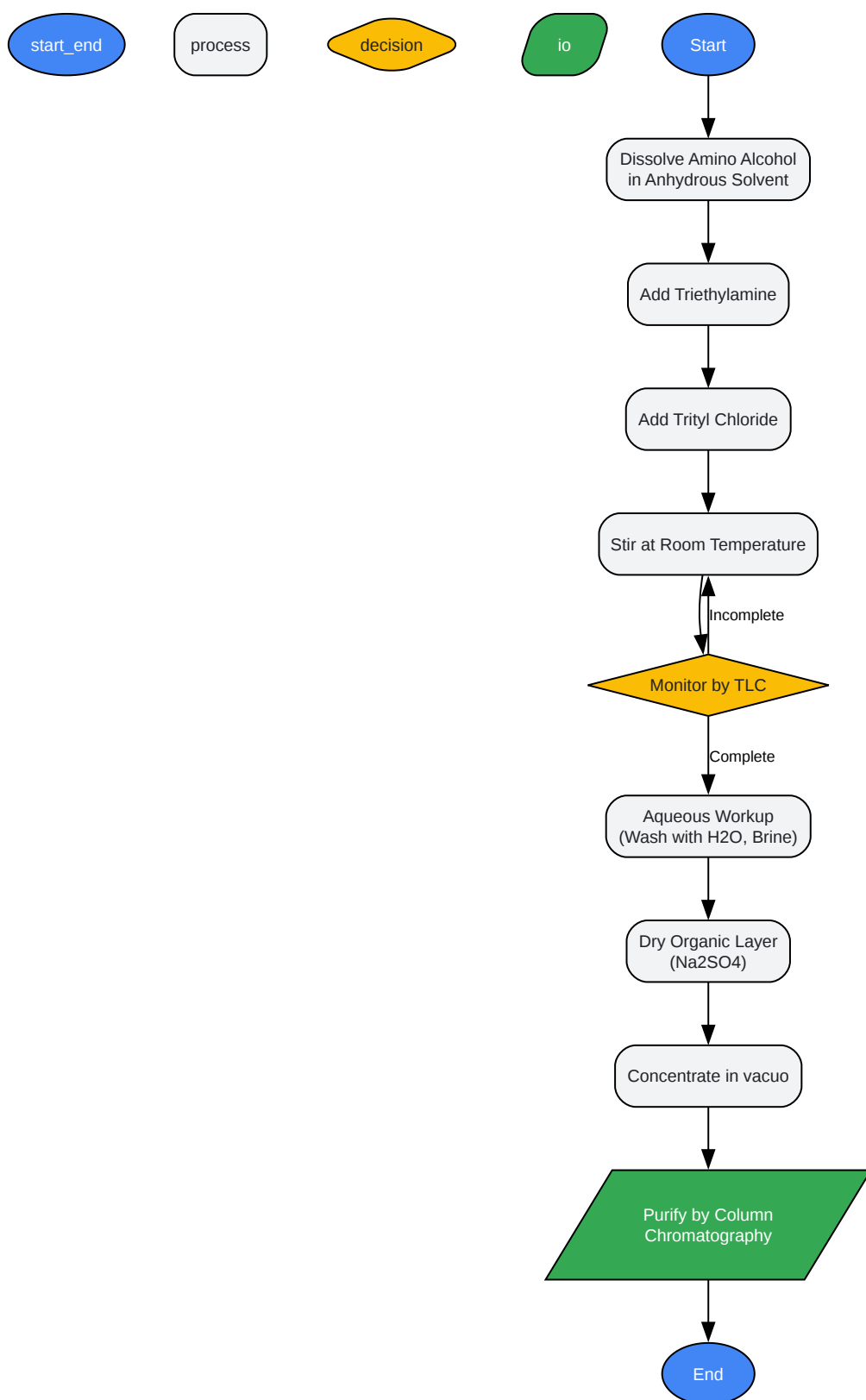
Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Among the various amine-protecting groups, the trityl (triphenylmethyl, Tr) group offers significant advantages, including steric bulk, which can direct the stereochemical outcome of subsequent reactions, and its ease of introduction and removal under mild acidic conditions.[1] The N-tritylation of amino alcohols is a critical transformation, enabling the selective modification of the hydroxyl group or its participation in further synthetic steps without interference from the nucleophilic amine. This application note provides a detailed experimental procedure for the N-tritylation of amino alcohols, complete with quantitative data for representative substrates and visual guides for the reaction and workflow.

Reaction Scheme

The N-tritylation of an amino alcohol proceeds via the nucleophilic attack of the primary amine on trityl chloride, typically in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct.





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References

- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
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